

5-Azabenzimidazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Azabenzimidazole

Cat. No.: B071554

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CAS Number: 272-97-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **5-Azabenzimidazole**. Also known by its systematic name, 1H-Imidazo[4,5-c]pyridine, and as 3,5-Diazaindole, this heterocyclic compound is a significant structural analog of purines, making it a molecule of interest in medicinal chemistry and materials science.^{[1][2][3][4]} This guide details its chemical and physical properties, synthesis, experimental applications, and biological activities.

Core Chemical and Physical Properties

The fundamental properties of **5-Azabenzimidazole** are summarized in the table below, providing a clear reference for experimental design and application.

Property	Value	Reference(s)
CAS Number	272-97-9	[5][6]
Molecular Formula	C ₆ H ₅ N ₃	[5][6]
Molecular Weight	119.12 g/mol	[5][6]
Appearance	White to cream to pale yellow to gray solid (crystals or powder)	[5][7]
Melting Point	168-172 °C	[5][8][9]
Water Solubility	log ₁₀ WS (mol/l) = -2.03 (Calculated)	[1]
Octanol/Water Partition Coefficient	logP _{o/w} = 0.476 (Calculated)	[1]
SMILES	<chem>c1cc2[nH]cnc2cn1</chem>	[5][8]
InChI Key	UBOOKRVGOBKDMM-UHFFFAOYSA-N	[5][8]

Synthesis and Reactivity

The synthesis of the 1H-imidazo[4,5-c]pyridine scaffold can be achieved through various organic chemistry methodologies. A common approach involves the cyclization of appropriately substituted diaminopyridines.

General Synthesis Protocol

A representative synthesis for an N-substituted 1H-imidazo[4,5-c]pyridine is described as follows:

- **Starting Material:** A solution of a precursor molecule, such as 2-methyl-1H-imidazo[4,5-c]pyridine, is prepared in a suitable aprotic polar solvent like dimethylformamide (DMF). [5]
- **Deprotonation:** A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen. The reaction is typically stirred for a short period (e.g.,

20 minutes) to ensure complete formation of the anion.[5]

- **Alkylation:** An alkylating agent, for instance, methyl iodide, is introduced to the reaction mixture.[5] The reaction is then allowed to proceed, often overnight at room temperature, to facilitate the N-alkylation.
- **Workup and Purification:** The solvent is removed under reduced pressure (in vacuo). The resulting residue is treated with a solvent like chloroform and filtered to remove inorganic salts. The final product is purified from the filtrate using column chromatography on silica gel.
[5]

The reactivity of the imidazo[4,5-c]pyridine core is influenced by the nitrogen atoms in both rings, allowing for various chemical modifications. The imidazole ring can undergo N-alkylation and other substitutions, while the pyridine ring can be subjected to reactions typical for electron-deficient aromatic systems.

Key Experimental Protocols and Applications

A significant application of **5-Azabenzimidazole** is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs).

Synthesis of ZIF-22

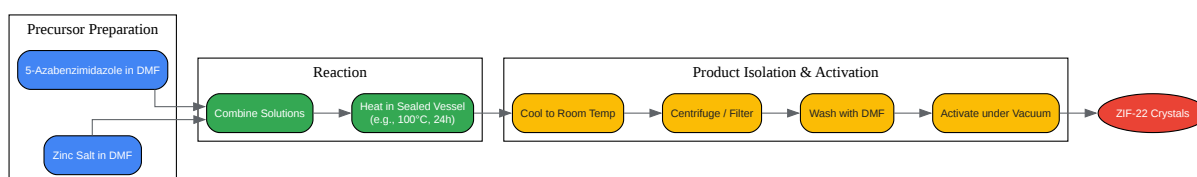
5-Azabenzimidazole is a critical building block for ZIF-22, a material noted for its high hydrophilicity, water resistance, and proton conductivity.[7]

Methodology:

The synthesis of ZIF-22 is typically carried out via a solvothermal reaction.

- **Precursor Solution:** A solution of a zinc salt (e.g., zinc nitrate) is prepared in a solvent such as N,N-dimethylformamide (DMF).
- **Linker Solution:** A separate solution of the **5-Azabenzimidazole** linker is prepared in the same solvent.
- **Mixing and Reaction:** The two solutions are combined, and the mixture is heated in a sealed vessel for a specified period (e.g., 24 hours) at an elevated temperature (e.g., 80-120 °C).

- **Product Isolation:** After cooling to room temperature, the crystalline ZIF-22 product is collected by centrifugation or filtration.
- **Activation:** The collected solid is washed with a fresh solvent (e.g., DMF) and then activated by heating under vacuum to remove any residual solvent molecules from the pores.[7]



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Workflow for the solvothermal synthesis of ZIF-22.

Biological Activity and Signaling Pathways

The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines has led to extensive investigation into its biological activities. Derivatives of this core structure have shown potential as antiviral, antifungal, antibacterial, and antiproliferative agents.[9]

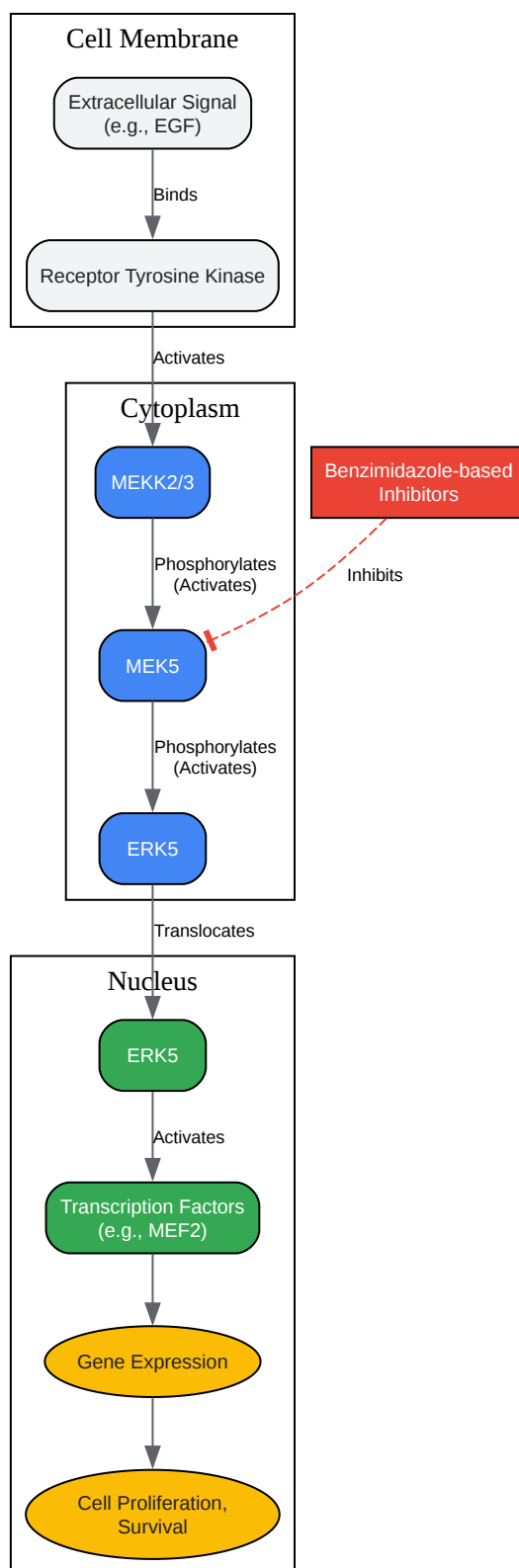
Kinase Inhibition

One of the key areas of interest is the development of kinase inhibitors. For instance, derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent inhibitors of Cathepsin S, a cysteine protease involved in immune responses.[10]

MEK5 Signaling Pathway Inhibition

Benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.[11] MEK5 is a critical component of a signaling cascade that is often upregulated in various cancers. Inhibition of this pathway can

block the phosphorylation of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5), thereby impeding cancer cell proliferation and survival.[\[11\]](#) While this activity has been demonstrated for the broader benzimidazole class, it highlights a promising avenue of investigation for **5-Azabenzimidazole** and its derivatives.



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The MEK5-ERK5 signaling cascade and potential inhibition point.

Other Biological Activities

Recent studies have also explored the larvicidal activity of azabenzimidazole derivatives against mosquito species like *Anopheles gambiae*, suggesting potential applications in vector control for diseases such as malaria.^[12]

Safety and Handling

5-Azabenzimidazole is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated place.

Conclusion

5-Azabenzimidazole is a versatile heterocyclic compound with a well-defined set of chemical and physical properties. Its utility spans from being a fundamental building block in the synthesis of advanced materials like ZIF-22 to serving as a privileged scaffold in the design of biologically active molecules. For researchers in drug discovery, the compound's structural analogy to purines makes it a compelling starting point for developing inhibitors of various enzymes, particularly kinases involved in disease signaling pathways. For materials scientists, its properties as an organic linker open up possibilities for creating novel porous materials with tailored functionalities. Further research into this compound and its derivatives is warranted to fully exploit its potential in both medicine and materials science.

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References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazo(4,5-c)pyridine | C₆H₅N₃ | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Zeolitic imidazolate framework-22: high hydrophilicity, water resistance, and proton conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro larvicidal activity of selected azabenzimidazole and diarylquinoline derivatives against Anopheles gambiae and in silico mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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